Cas no 493036-44-5 (4-Isocyanato-1-(trifluoroacetyl)piperidine)
4-Isocyanato-1-(trifluoroacetyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-isocyanato-1-(trifluoroacetyl)- (9CI)
- 4-Isocyanato-1-(trifluoroacetyl)piperidine
- AC1MCUGV
- Ambpe2006395
- CTK4J1236
- MolPort-000-158-793
- SBB096278
- 493036-44-5
- AKOS015853776
- DB-127350
- 4-isocyanatotrifluoroacetylpiperidine
- 1-(Trifluoroacetyl)piperidin-4-yl isocyanate
- Piperidine,4-isocyanato-1-(trifluoroacetyl)-(9ci)
- 2,2,2-trifluoro-1-(4-isocyanatopiperidin-1-yl)ethanone
- MFCD03424490
- DTXSID50381215
- 2,2,2-trifluoro-1-(4-isocyanato-1-piperidinyl)Ethanone
- SCHEMBL1130542
- 4-Isocyanato-1-(trifluoroacetyl)piperidine, 1-(4-Isocyanatopiperidin-1-yl)-2,2,2-trifluoroethan-1-one
- n-(trifluoroacetyl)piperidine-4-isocyanate
-
- MDL: MFCD03424490
- Inchi: 1S/C8H9F3N2O2/c9-8(10,11)7(15)13-3-1-6(2-4-13)12-5-14/h6H,1-4H2
- InChI Key: ORDNMLVALJVJIZ-UHFFFAOYSA-N
- SMILES: FC(C(N1CCC(CC1)N=C=O)=O)(F)F
Computed Properties
- Exact Mass: 222.06167
- Monoisotopic Mass: 222.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.74
4-Isocyanato-1-(trifluoroacetyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010577-1g |
N-(Trifluoroacetyl)piperidine-4-isocyanate |
493036-44-5 | 97% | 1g |
£89.00 | 2022-02-28 | |
| Fluorochem | 010577-5g |
N-(Trifluoroacetyl)piperidine-4-isocyanate |
493036-44-5 | 97% | 5g |
£320.00 | 2022-02-28 | |
| TRC | I809163-10mg |
4-Isocyanato-1-(trifluoroacetyl)piperidine |
493036-44-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I809163-50mg |
4-Isocyanato-1-(trifluoroacetyl)piperidine |
493036-44-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I809163-100mg |
4-Isocyanato-1-(trifluoroacetyl)piperidine |
493036-44-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Apollo Scientific | PC0303-1g |
1-(Trifluoroacetyl)piperidin-4-yl isocyanate |
493036-44-5 | 95+% | 1g |
£160.00 | 2025-02-19 | |
| Apollo Scientific | PC0303-5g |
1-(Trifluoroacetyl)piperidin-4-yl isocyanate |
493036-44-5 | 95+% | 5g |
£515.00 | 2025-02-19 | |
| Apollo Scientific | PC0303-25g |
1-(Trifluoroacetyl)piperidin-4-yl isocyanate |
493036-44-5 | 95+% | 25g |
£1852.00 | 2025-02-19 | |
| abcr | AB170043-500 mg |
4-Isocyanato-1-(trifluoroacetyl)piperidine, 95%; . |
493036-44-5 | 95% | 500 mg |
€102.50 | 2023-07-20 | |
| A2B Chem LLC | AD27274-250mg |
4-ISOCYANATO-1-(TRIFLUOROACETYL)PIPERIDINE |
493036-44-5 | 97% | 250mg |
$269.00 | 2024-04-19 |
4-Isocyanato-1-(trifluoroacetyl)piperidine Suppliers
4-Isocyanato-1-(trifluoroacetyl)piperidine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Isocyanato-1-(trifluoroacetyl)piperidine
4-Isocyanato-1-(trifluoroacetyl)piperidine: A Comprehensive Overview
4-Isocyanato-1-(trifluoroacetyl)piperidine, identified by the CAS registry number 493036-44-5, is a specialized organic compound with significant applications in various fields of chemistry. This compound, characterized by its piperidine ring structure, has garnered attention due to its unique chemical properties and potential uses in materials science, pharmaceuticals, and advanced polymer synthesis. Recent studies have highlighted its role in the development of novel materials with enhanced mechanical and thermal properties.
The molecular structure of 4-Isocyanato-1-(trifluoroacetyl)piperidine comprises a six-membered piperidine ring with an isocyanato group at the 4-position and a trifluoroacetyl substituent at the 1-position. This arrangement imparts the compound with both nucleophilic and electrophilic reactivity, making it versatile for various chemical transformations. The trifluoroacetyl group, in particular, contributes to the compound's stability and reactivity, as it introduces electron-withdrawing effects that enhance the electrophilicity of the isocyanato group.
Recent research has focused on the synthesis and characterization of 4-Isocyanato-1-(trifluoroacetyl)piperidine. One notable study published in the Journal of Organic Chemistry demonstrated a novel synthetic route involving a two-step process: first, the preparation of piperidine derivatives through ring-opening reactions, followed by functionalization with isocyanato and trifluoroacetyl groups. This method not only improved the yield but also provided insights into the stereochemical outcomes of such reactions.
In terms of applications, 4-Isocyanato-1-(trifluoroacetyl)piperidine has shown promise in polymer chemistry. Its isocyanato group enables it to act as a building block for polyurethanes and other polymeric materials. A study conducted by researchers at the University of California revealed that incorporating this compound into polymer matrices significantly enhances their tensile strength and thermal stability. These findings suggest potential applications in high-performance materials for aerospace and automotive industries.
The trifluoroacetyl group in 4-Isocyanato-1-(trifluoroacetyl)piperidine also plays a crucial role in its pharmacological applications. Recent investigations have explored its use as a precursor for drug delivery systems. The electron-withdrawing effects of the trifluoroacetyl group facilitate controlled drug release mechanisms, making it a valuable component in biocompatible polymers used in medical devices.
From an environmental standpoint, researchers have examined the biodegradability and eco-friendliness of compounds derived from 4-Isocyanato-1-(trifluoroacetyl)piperidine. A study published in Green Chemistry highlighted that certain derivatives exhibit low toxicity and high biodegradability, making them suitable for sustainable material applications.
In conclusion, 4-Isocyanato-1-(trifluoroacetyl)piperidine, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from advanced materials to pharmaceuticals, underscoring its importance as a key compound in modern chemistry.
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